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molecular formula C30H20N2 B1457222 9-Phenyl-9H,9'H-[3,3']bicarbazolyl CAS No. 1060735-14-9

9-Phenyl-9H,9'H-[3,3']bicarbazolyl

Cat. No. B1457222
M. Wt: 408.5 g/mol
InChI Key: GKTLHQFSIDFAJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09391288B2

Procedure details

A mixed solution of 20.9 g of 3-bromocarbazole, 15.0 g of 9-phenylcarbazole-3-boronic acid, 366 mg of palladium acetate, 300 mg of tris(2-methylphenyl)phosphine, 105 ml of a 2M aqueous potassium carbonate solution and 260 ml of dimethoxyethane was refluxed for 6 hours under a nitrogen flow. The solution was cooled to room temperature, and then extracted with 500 ml of tetrahydrofuran. The organic layer was washed with 100 ml of a saturated saline solution twice, dried over magnesium sulfate, and then evaporated. The resultant concentrate was purified by o-xylene recrystallization and then vacuum-dried to obtain 13.5 g of 9-phenyl-9H,9′H-3,3′-bicarbazole.
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
366 mg
Type
catalyst
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]2[NH:6][C:7]3[C:12]([C:13]=2[CH:14]=1)=[CH:11][CH:10]=[CH:9][CH:8]=3.[C:15]1([N:21]2[C:33]3[CH:32]=[CH:31][C:30](B(O)O)=[CH:29][C:28]=3[C:27]3[C:22]2=[CH:23][CH:24]=[CH:25][CH:26]=3)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.C(=O)([O-])[O-].[K+].[K+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CC1C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C.C(COC)OC>[C:15]1([N:21]2[C:33]3[CH:32]=[CH:31][C:30]([C:2]4[CH:3]=[CH:4][C:5]5[NH:6][C:7]6[C:12]([C:13]=5[CH:14]=4)=[CH:11][CH:10]=[CH:9][CH:8]=6)=[CH:29][C:28]=3[C:27]3[C:22]2=[CH:23][CH:24]=[CH:25][CH:26]=3)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:2.3.4,5.6.7|

Inputs

Step One
Name
Quantity
20.9 g
Type
reactant
Smiles
BrC=1C=CC=2NC3=CC=CC=C3C2C1
Name
Quantity
15 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1C2=CC=CC=C2C=2C=C(C=CC12)B(O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
366 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
300 mg
Type
catalyst
Smiles
CC1=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C
Name
Quantity
260 mL
Type
solvent
Smiles
C(OC)COC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 500 ml of tetrahydrofuran
WASH
Type
WASH
Details
The organic layer was washed with 100 ml of a saturated saline solution twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CONCENTRATION
Type
CONCENTRATION
Details
The resultant concentrate
CUSTOM
Type
CUSTOM
Details
was purified by o-xylene recrystallization
CUSTOM
Type
CUSTOM
Details
vacuum-dried

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C2=CC=CC=C2C=2C=C(C=CC12)C=1C=CC=2NC3=CC=CC=C3C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 13.5 g
YIELD: CALCULATEDPERCENTYIELD 63.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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